molecular formula C13H10FO3- B2593976 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid CAS No. 23589-03-9

3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid

Cat. No.: B2593976
CAS No.: 23589-03-9
M. Wt: 233.21 g/mol
InChI Key: PEMSGNPALUHKCC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a propionic acid moiety

Properties

CAS No.

23589-03-9

Molecular Formula

C13H10FO3-

Molecular Weight

233.21 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)furan-2-yl]propanoate

InChI

InChI=1S/C13H11FO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16)/p-1

InChI Key

PEMSGNPALUHKCC-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)[O-])F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid is unique due to its specific combination of a furan ring, a fluorophenyl group, and a propionic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.